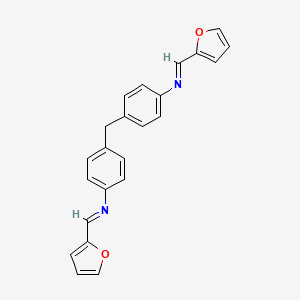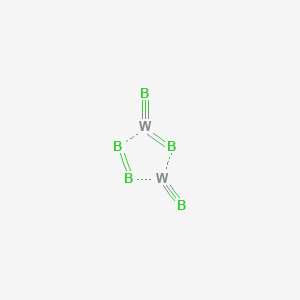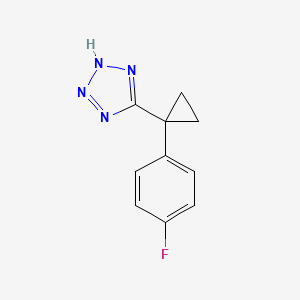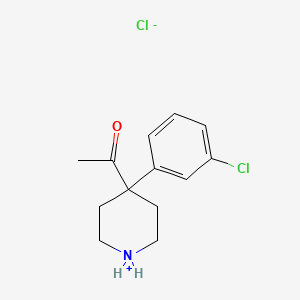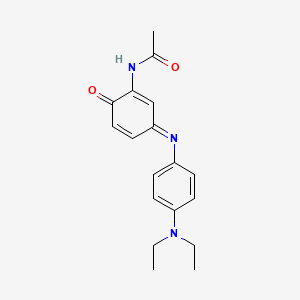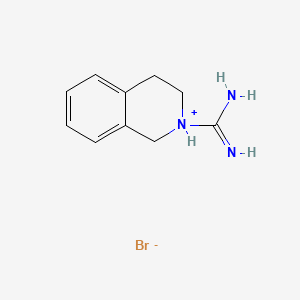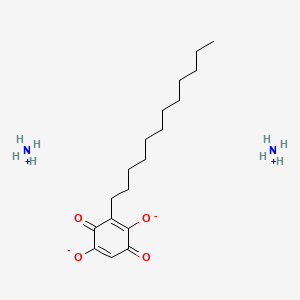
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is a chemical compound with the molecular formula C18H34N2O4 and a molecular weight of 342.474 g/mol. This compound is characterized by its unique structure, which includes a dodecyl chain attached to a benzoquinone core, and is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt typically involves the reaction of 2,5-dihydroxy-1,4-benzoquinone with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt undergoes various chemical reactions, including:
Oxidation: The benzoquinone core can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The dodecyl chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can react with the dodecyl chain under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted benzoquinone derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and battery components.
Mécanisme D'action
The mechanism of action of 3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it an effective redox mediator. This property is particularly useful in applications such as batteries and conductive materials. Additionally, the compound’s ability to interact with biological molecules through redox reactions underlies its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxy-1,4-benzoquinone potassium salt: Similar structure but with potassium ions instead of ammonium ions.
2,5-Dihydroxy-1,4-benzoquinone disodium salt: Similar structure but with sodium ions instead of ammonium ions.
Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene): A polymeric form with similar redox properties
Uniqueness
3-Dodecyl-2,5-dihydroxy-1,4-benzoquinone, diammonium salt is unique due to the presence of the dodecyl chain, which imparts hydrophobic properties and enhances its solubility in organic solvents. This makes it particularly useful in applications where solubility and hydrophobic interactions are important.
Propriétés
Numéro CAS |
5972-79-2 |
|---|---|
Formule moléculaire |
C18H34N2O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
diazanium;2-dodecyl-3,6-dioxocyclohexa-1,4-diene-1,4-diolate |
InChI |
InChI=1S/C18H28O4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(21)15(19)13-16(20)18(14)22;;/h13,19,22H,2-12H2,1H3;2*1H3 |
Clé InChI |
JGKBGTUBKXFEBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)[O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
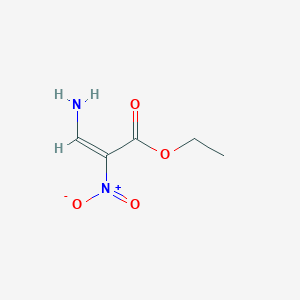
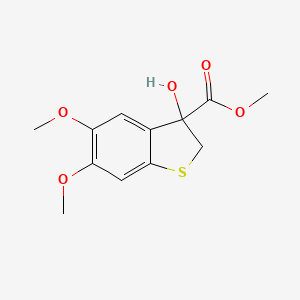
![2-Naphthalenol, decahydro-, [2S-(2alpha,4aalpha,8abeta)]](/img/structure/B13752531.png)

![(-)-2,3-bis-((2S,5S)-2,5-diethylphospholano)benzo[b]thiophene(1,5-cyclooctadiene)rhodium(I)tetrafluoroborate](/img/structure/B13752536.png)
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13752557.png)
